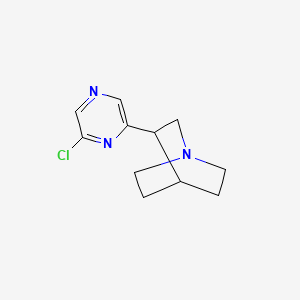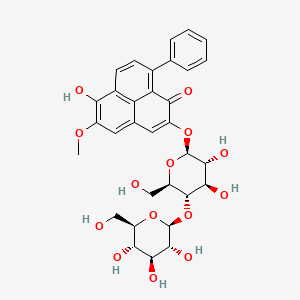
Neptunium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neptunium atom is an actinoid atom and a f-block element atom.
A radioactive element of the actinide metals family. It has the atomic symbol Np, and atomic number 93.
Wissenschaftliche Forschungsanwendungen
Neptunium in Spent Nuclear Fuel
Research has focused on the chemical speciation of this compound in spent nuclear fuel, which is crucial for understanding its long-term fate and behavior in waste forms. This involves determining the chemical species and oxidation state of this compound in various types of spent fuel and their alteration phases. Techniques such as X-ray synchrotrons radiation (XSR) are used to investigate the structure of aqueous, adsorbed, and solid actinide species, including this compound. Understanding this compound's behavior under typical repository near-field conditions like elevated temperature and varying pH levels is key for integrating these findings into geochemical models for nuclear waste management (Czerwinski & Reed, 2000).
This compound's Environmental Interactions
The interactions of this compound with environmental components such as minerals are significant. For example, studies on this compound's reaction with microcrystalline mackinawite show its potential for redox transformations, affecting its environmental mobility. These interactions are crucial for understanding the long-term implications of this compound in the environment, particularly in relation to nuclear waste disposal and the treatment of this compound-containing waste (Moyes et al., 2002).
This compound's Geochemical Behavior
Research into the aqueous geochemistry of this compound is pivotal in nuclear waste disposal contexts. The valence state of this compound primarily defines its geochemical reactions and migration behavior, with studies updating thermodynamic data for its most important valence states in natural waters. These insights are crucial for predicting this compound's solubility and speciation in groundwater and other natural systems, which is a key factor in assessing the safety and long-term impact of nuclear waste repositories (Kaszuba & Runde, 1999).
This compound and Microbial Processes
The interaction of this compound with microbial processes is a growing area of interest. Studies demonstrate that microbial activities can significantly influence the solubility and mobility of this compound in the environment. This is particularly relevant in the context of radioactive waste management, where understanding the biogeochemical cycling of this compound is critical (Law et al., 2010).
Eigenschaften
| 7439-99-8 | |
Molekularformel |
Np |
Molekulargewicht |
237.04817 g/mol |
IUPAC-Name |
neptunium |
InChI |
InChI=1S/Np |
InChI-Schlüssel |
LFNLGNPSGWYGGD-UHFFFAOYSA-N |
SMILES |
[Np] |
Kanonische SMILES |
[Np] |
| 22537-61-7 22541-66-8 22578-82-1 7439-99-8 |
|
Synonyme |
Neptunium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethylenebis[[3-[[4-[[(3-methylbenzothiazol-3-ium)-2-yl]methylene]-1,4-dihydroquinolin]-1-yl]propyl]dimethylaminium]](/img/structure/B1219243.png)


![2-[2-[[(10aS)-1,5,10,10a-tetrahydro-[1,3]thiazolo[3,4-b]isoquinolin-3-ylidene]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B1219247.png)


![(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B1219259.png)







